molecular formula C8H14O B8590638 Oct-6-EN-2-one CAS No. 35194-31-1

Oct-6-EN-2-one

Cat. No. B8590638
Key on ui cas rn: 35194-31-1
M. Wt: 126.20 g/mol
InChI Key: FPXPWFLCGOFSTQ-UHFFFAOYSA-N
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Patent
US05114960

Procedure details

81.3 g (0.38 mol) of 2-bromopropionyl bromide in 100 ml of hexane were added over a period of 1 hour to 39.8 g (0.5 mol) of 1,3-cyclohexadiene and 38.6 g (0.38 mol) of triethylamine while maintaining the temperature below 40° C. by occasional cooling. After an additional 3 hours at room temperature the precipitated triethylamine hydrobromide was removed by filtration. The filtrate was evaporated and the residue was purified by distillation under reduced pressure and subsequently by chromatography on silica gel using 4% diethyl ether in hexane for the elution. There were obtained 9.48 g of exo-8-bromo-8-methylbicyclo[4:2:0]oct-2-en-7-one and 5 89 g of endo-8-bromo-8-methylbicyclo[4:2:0]oct-2-en-7-one.
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:6])[C:3](Br)=[O:4].[CH:7]1[CH2:12]CC=[CH:9][CH:8]=1.[CH2:13](N(CC)CC)C>CCCCCC>[CH3:12][CH:7]=[CH:8][CH2:9][CH2:6][CH2:2][C:3](=[O:4])[CH3:13]

Inputs

Step One
Name
Quantity
81.3 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
38.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C. by occasional cooling
CUSTOM
Type
CUSTOM
Details
After an additional 3 hours at room temperature the precipitated triethylamine hydrobromide was removed by filtration
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under reduced pressure and subsequently by chromatography on silica gel using 4% diethyl ether in hexane for the elution

Outcomes

Product
Name
Type
product
Smiles
CC=CCCCC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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